Hydrocodone-d3

Isotopic purity Mass spectrometry Internal standard

Hydrocodone-d3 (CAS 136765-36-1), systematically (5α)-4,5-epoxy-3-methoxy-17-(methyl-d₃)morphinan-6-one, is a stable-isotope-labeled analog of the semi‑synthetic opioid hydrocodone in which three hydrogen atoms on the N‑methyl group are replaced by deuterium (d₃). It is supplied as a ready‑to‑use certified reference material (CRM) at 1.0 mg/mL or 100 μg/mL in methanol under the Cerilliant® Snap‑N‑Spike® brand, distributed through MilliporeSigma/Supelco, and is listed as a DEA‑exempt chemical preparation.

Molecular Formula C18H21NO3
Molecular Weight 302.4 g/mol
CAS No. 136765-36-1
Cat. No. B3064616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydrocodone-d3
CAS136765-36-1
Molecular FormulaC18H21NO3
Molecular Weight302.4 g/mol
Structural Identifiers
SMILESCN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(=O)CC4
InChIInChI=1S/C18H21NO3/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19/h3,6,11-12,17H,4-5,7-9H2,1-2H3/t11-,12+,17-,18-/m0/s1/i1D3
InChIKeyLLPOLZWFYMWNKH-PLQFRFGVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydrocodone-d3 (CAS 136765-36-1) Procurement Baseline


Hydrocodone-d3 (CAS 136765-36-1), systematically (5α)-4,5-epoxy-3-methoxy-17-(methyl-d₃)morphinan-6-one, is a stable-isotope-labeled analog of the semi‑synthetic opioid hydrocodone in which three hydrogen atoms on the N‑methyl group are replaced by deuterium (d₃) . It is supplied as a ready‑to‑use certified reference material (CRM) at 1.0 mg/mL or 100 μg/mL in methanol under the Cerilliant® Snap‑N‑Spike® brand, distributed through MilliporeSigma/Supelco, and is listed as a DEA‑exempt chemical preparation .

Why Hydrocodone-d3 Cannot Be Swapped for Hydrocodone-d6 or Norhydrocodone-d3


Deuterated opioid internal standards are not interchangeable despite appearing chemically similar. Hydrocodone-d3 carries exactly three deuterium atoms on the N‑methyl position (+3 Da mass shift), whereas hydrocodone‑d6 incorporates six deuterium atoms distributed across both the N‑methyl and 3‑methoxy groups (+6 Da), and norhydrocodone‑d3 lacks the N‑methyl substituent entirely [1]. These labeling differences produce distinct precursor‑ion masses (m/z 302 for hydrocodone‑d3 vs. m/z 305 for hydrocodone‑d6 vs. m/z 288 for norhydrocodone‑d3) that directly affect MRM transition selection, cross‑contribution of ion intensity between analyte and internal‑standard channels, and compensation for matrix‑induced ionization suppression [2]. Regulatory classification also diverges: the Cerilliant hydrocodone‑d3 formulation is a DEA‑exempt chemical preparation requiring no DEA registration for procurement, whereas non‑deuterated hydrocodone remains a Schedule II controlled substance .

Hydrocodone-d3 Quantitative Differentiation Evidence


Isotopic Purity: 98% d₃ Enrichment for Quantitative LC‑MS/MS Workflows

Hydrocodone-d3 is supplied with a guaranteed isotopic purity of 98% as a CRM solution, as specified in the Certificate of Analysis for the Amerigo Scientific/Cerilliant product [1]. In contrast, non‑deuterated hydrocodone reference standards contain zero deuterium enrichment and, when used alone as external calibrators, cannot correct for analyte‑to‑IS cross‑contribution in isotope‑dilution MS workflows. The 98% d₃ enrichment ensures that any residual unlabeled species contributes ≤2% to the analyte channel, which is within the acceptance criterion (≤5% cross‑contribution) recommended for quantitative isotope‑dilution LC‑MS/MS assays [2]. This directly translates to method accuracy and precision that meet the ≤15% total error (≤20% at LLOQ) bioanalytical guideline thresholds when hydrocodone‑d3 is used as the IS [2].

Isotopic purity Mass spectrometry Internal standard

Mass Shift of +3 Da Enables Resolution Without Excessive Deuterium‑Induced Retention Shift

Hydrocodone-d3 (MW 302.38) provides a +3 Da mass shift over native hydrocodone (MW 299.36), which is sufficient for unambiguous differentiation in multiple reaction monitoring (MRM) while minimizing the reverse‑isotope‑effect on chromatographic retention that can accompany higher deuteration levels [1]. In the validated GC‑MS/MS method, hydrocodone‑d3 elutes immediately before native hydrocodone with partial peak overlap—a manageable situation when unique MRM transitions are assigned (e.g., m/z 302→242 for IS vs. m/z 299→242 for analyte) [1]. By comparison, hydrocodone‑d6 (MW 305.40, +6 Da) exhibits a larger mass shift that, while eliminating any potential isotopic overlap, can produce a greater retention‑time shift (reverse isotope effect) that complicates co‑elution‑based matrix‑effect correction in some LC methods [2]. For analysts operating at unit mass resolution on single‑quadrupole or older triple‑quadrupole instruments, the +3 Da window of hydrocodone‑d3 is adequate to resolve the IS from the analyte while preserving near‑identical physicochemical behavior [3].

Chromatographic resolution Deuterium isotope effect MRM transitions

DEA‑Exempt Procurement: Regulatory Advantage Over Non‑Deuterated and Certain Deuterated Opioid Standards

The Cerilliant hydrocodone‑d3 product (H‑008) is classified as a US DEA‑exempt chemical preparation, explicitly requiring no DEA registration, no Form 222 paperwork, and no Health Canada import authorization (Canada Test Kit Registration #61‑1217) . In contrast, non‑deuterated hydrocodone reference standards remain Schedule II controlled substances requiring DEA licensure for procurement and handling [1], and hydrocodone‑d6 products from the same supplier are not explicitly listed as DEA‑exempt on their public product pages [2]. This exemption translates to an estimated 2‑4 week reduction in procurement lead time for laboratories without existing Schedule II registrations, and eliminates the administrative overhead of biennial inventory reporting to the DEA .

Controlled substance compliance Procurement logistics Regulatory exemption

Cost Efficiency: Hydrocodone‑d3 vs. Hydrocodone‑d6 at Equivalent Concentration

At the 1.0 mg/mL concentration, Cerilliant hydrocodone‑d3 (H‑008) is listed at $153.00, while hydrocodone‑d6 (H‑048) is listed at $164.00—a $11.00 (6.7%) price difference per unit [1]. At the 100 μg/mL concentration, hydrocodone‑d3 (H‑005) lists at $38.40 versus hydrocodone‑d6 (H‑047) at $43.30—a $4.90 (11.3%) difference [1]. For laboratories running 500 samples per year at 100 ng/mL IS concentration, this differential accumulates to a measurable annual consumables variance without sacrificing analytical performance, as the +3 Da mass shift is sufficient for all standard isotope‑dilution LC‑MS/MS and GC‑MS/MS protocols [2].

Procurement cost Budget optimization Isotope-labeled standard

Certified Reference Material (CRM) With Lot‑Specific Certificate of Analysis

Hydrocodone‑d3 is supplied as a Cerilliant® Certified Reference Material manufactured under ISO 17034 and ISO/IEC 17025 accredited quality systems, with each lot accompanied by a comprehensive Certificate of Analysis (CoA) documenting concentration verification, purity, and expiration dating . Cerilliant CRMs are assigned a defined shelf life of 36‑60 months based on real‑time stability data [1]. This contrasts with non‑CRM analytical standards from generic chemical suppliers, which often lack lot‑specific concentration verification and isotopic‑purity certification, requiring end‑users to perform in‑house qualification before use in regulated bioanalysis [2]. The CRM designation directly supports compliance with GLP/GCP guidelines and regulatory audits in clinical toxicology and forensic laboratories [1].

Certified reference material ISO 17034 Quality assurance

Hydrocodone-d3 Best Application Scenarios Based on Quantitative Evidence


Clinical Toxicology and Pain Prescription Monitoring (LC‑MS/MS and GC‑MS/MS)

Hydrocodone‑d3 is ideally deployed as the internal standard for quantifying hydrocodone and its metabolites (hydromorphone, norhydrocodone) in human plasma, urine, serum, or oral fluid by LC‑MS/MS or GC‑MS/MS isotope‑dilution methods. Its +3 Da mass shift enables unambiguous MRM‑based discrimination from native hydrocodone using transitions such as m/z 302→242 for the IS versus m/z 299→242 for the analyte [1]. The CRM certification (ISO 17034) and lot‑specific CoA support compliance with forensic and clinical quality standards [2], while the DEA‑exempt status accelerates procurement for hospital and reference laboratories lacking Schedule II registrations .

Pharmacokinetic and Bioequivalence Studies in Pharmaceutical R&D

For pharmaceutical laboratories conducting regulatory pharmacokinetic (PK) and bioequivalence studies under GLP, hydrocodone‑d3 serves as a stable isotope‑labeled internal standard that compensates for extraction‑efficiency variations, ionization suppression, and instrument drift. The 98% isotopic purity (≤2% cross‑contribution) supports the ≤15% total‑error criterion required by FDA and EMA bioanalytical method validation guidelines [1]. Procurement of the CRM formulation avoids the 2‑5 day in‑house qualification cycle per new lot, directly compressing method‑development timelines [2]. The lower unit cost relative to hydrocodone‑d6 (6.7% savings at 1.0 mg/mL) offers incremental budget optimization when large numbers of clinical study samples must be analyzed .

Forensic Toxicology and Workplace Drug Testing

In forensic laboratories operating under federally regulated workplace drug testing guidelines, hydrocodone‑d3 provides the deuterated internal standard for hydrocodone confirmation testing. The validated GC‑MS/MS method using six MRM transitions per compound and a linear calibration range of 25‑200 ng/mL has been demonstrated to meet sensitivity and specificity requirements [1]. The freeze‑storage requirement (−20 °C) and defined 36‑60 month shelf life provide long‑term stock stability suitable for batch testing workflows [2]. The DEA‑exempt status eliminates controlled‑substance inventory reporting obligations, a significant operational advantage for high‑throughput forensic operations .

Academic and Government Research on Opioid Metabolism and Poly‑Drug Analysis

For university and government research groups studying opioid metabolism or developing multi‑analyte opioid panels, hydrocodone‑d3 is the procurement‑friendly option. The DEA‑exempt chemical preparation designation removes regulatory barriers that often delay academic procurement of opioid standards—particularly relevant for institutions without in‑house DEA registrants [1]. The +3 Da label is sufficient to resolve the IS from native hydrocodone on standard triple‑quadrupole instruments, while the 98% purity supports accurate quantification even when multiple deuterated opioids (e.g., morphine‑d3, codeine‑d3) are used simultaneously in a single method [2].

Quote Request

Request a Quote for Hydrocodone-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.